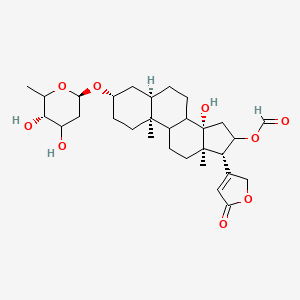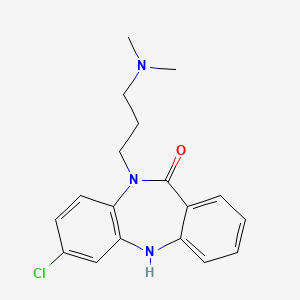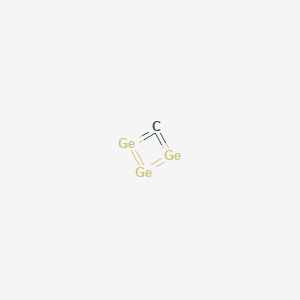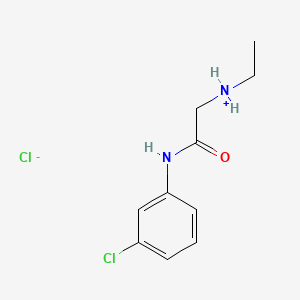
3'-Chloro-2-ethylaminoacetanilide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Chloro-2-ethylaminoacetanilide hydrochloride is a chemical compound with the molecular formula C10H14ClN2O·HCl It is a derivative of acetanilide, where the amino group is substituted with an ethylamino group and a chlorine atom is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-2-ethylaminoacetanilide hydrochloride typically involves the following steps:
Nitration: The starting material, acetanilide, undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Chlorination: The amino group is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Ethylation: The chlorinated compound is then reacted with ethylamine to introduce the ethylamino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 3’-Chloro-2-ethylaminoacetanilide hydrochloride involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
3’-Chloro-2-ethylaminoacetanilide hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the ethylamino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the ethylamino group.
Reduction: Dechlorinated or modified ethylamino derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
3’-Chloro-2-ethylaminoacetanilide hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
3’-Aminoacetanilide: A similar compound with an amino group instead of an ethylamino group.
2-Chloroacetanilide: A compound with a chlorine atom at the ortho position instead of the meta position.
N-Ethylacetanilide: A compound with an ethyl group attached to the nitrogen atom.
Uniqueness
3’-Chloro-2-ethylaminoacetanilide hydrochloride is unique due to the presence of both the ethylamino group and the chlorine atom, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Propiedades
| 110332-98-4 | |
Fórmula molecular |
C10H14Cl2N2O |
Peso molecular |
249.13 g/mol |
Nombre IUPAC |
[2-(3-chloroanilino)-2-oxoethyl]-ethylazanium;chloride |
InChI |
InChI=1S/C10H13ClN2O.ClH/c1-2-12-7-10(14)13-9-5-3-4-8(11)6-9;/h3-6,12H,2,7H2,1H3,(H,13,14);1H |
Clave InChI |
AYHSMGGUWJIJAH-UHFFFAOYSA-N |
SMILES canónico |
CC[NH2+]CC(=O)NC1=CC(=CC=C1)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13749677.png)
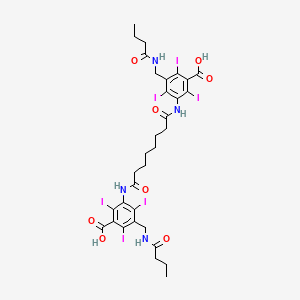
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13749686.png)
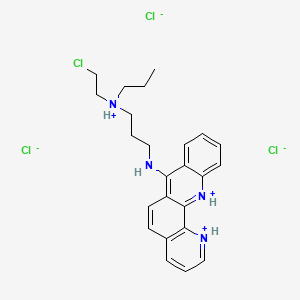
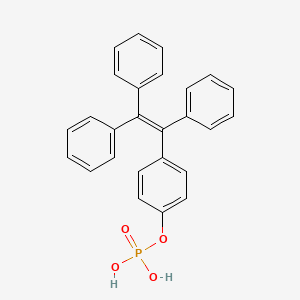
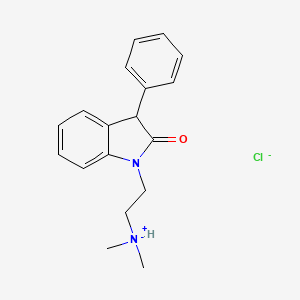
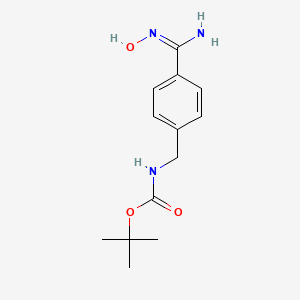


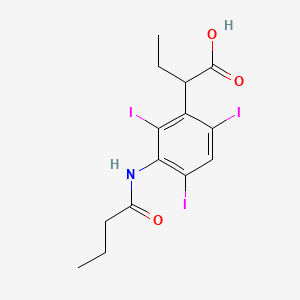
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)
